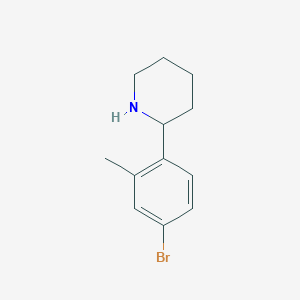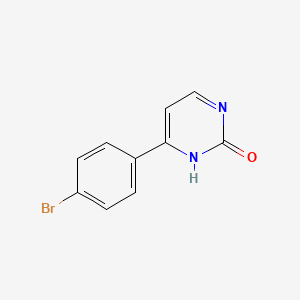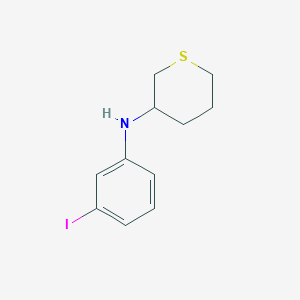
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine is a chemical compound with the molecular formula C11H14INS and a molecular weight of 319.21 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydro-2h-thiopyran-3-amine structure. It is a versatile building block in chemical research due to its unique reactivity and stability .
Métodos De Preparación
The synthesis of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and tetrahydro-2h-thiopyran-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of high-purity starting materials to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the design and synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the thiopyran-3-amine structure can engage in hydrogen bonding and other non-covalent interactions. These interactions contribute to the compound’s biological activity and reactivity .
Comparación Con Compuestos Similares
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine can be compared with similar compounds, such as:
n-(3-Bromophenyl)tetrahydro-2h-thiopyran-3-amine: This compound has a bromine atom instead of an iodine atom, resulting in different reactivity and properties.
n-(3-Chlorophenyl)tetrahydro-2h-thiopyran-3-amine: The presence of a chlorine atom affects the compound’s chemical behavior and applications.
n-(3-Fluorophenyl)tetrahydro-2h-thiopyran-3-amine:
Propiedades
Fórmula molecular |
C11H14INS |
|---|---|
Peso molecular |
319.21 g/mol |
Nombre IUPAC |
N-(3-iodophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14INS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Clave InChI |
YPZMSMGOOWVEFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)NC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)

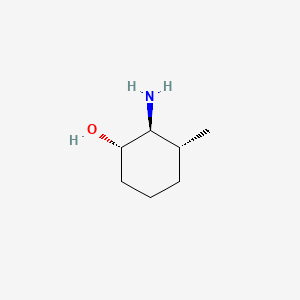
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
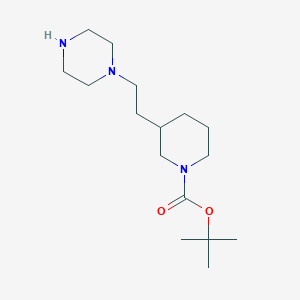

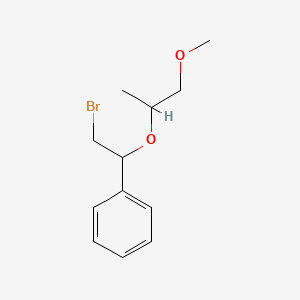
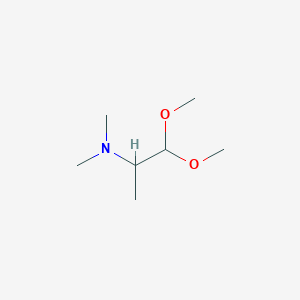
![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
